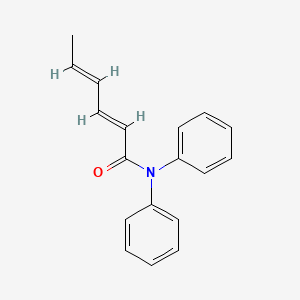

N,N-Diphenylsorbamide

Description

Contextualization within Amide Chemistry and Sorbamide (B11925147) Derivatives

N,N-Diphenylsorbamide is a chemical compound belonging to the amide functional group, a crucial moiety in both biological systems and synthetic chemistry. Amides are characterized by a carbonyl group bonded to a nitrogen atom. In the case of N,N-Diphenylsorbamide, the nitrogen atom is further bonded to two phenyl groups, and the carbonyl group is part of a sorboyl group, derived from sorbic acid. This structure places it within the sub-class of sorbamides, which are derivatives of hexa-2,4-dienamide. nih.gov

The amide bond is fundamental to the structure of proteins and is also a key component in many synthetic polymers like nylon. researchgate.net The synthesis of amides has long been a focal point of chemical research due to their wide-ranging applications. researchgate.net Sorbamide derivatives, in particular, have been the subject of investigation in materials science, especially concerning their solid-state photoreactions and potential for polymerization. acs.orgacs.org Research has explored how different substituents on the nitrogen atom of the amide influence the molecular arrangement and reactivity in the crystalline state. acs.org

Historical Perspective of Related Amide Compounds in Academic Research

The study of amide bond formation is a cornerstone of organic chemistry. researchgate.net Historically, the direct reaction of a carboxylic acid and an amine was recognized as an energetically unfavorable process, leading to the development of numerous coupling reagents to facilitate this transformation. researchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) were developed to activate the carboxylic acid, enabling its reaction with an amine to form the amide bond with high yields. fishersci.co.uk

The Schotten-Baumann reaction, involving the acylation of an amine with an acyl chloride in the presence of a base, is a classic method for amide synthesis. fishersci.co.uk Over the last few decades, significant advancements in amide synthesis have been driven by research in peptide chemistry, leading to a wide variety of commercially available coupling reagents. fishersci.co.uk These methods, while often developed for the specific purpose of creating peptides, are broadly applicable to the synthesis of many different types of amides. fishersci.co.uk The ongoing interest in amide synthesis is fueled by the desire for more efficient, environmentally friendly, and atom-economical methods. ucl.ac.uk

Chemical and Physical Properties of N,N-Diphenylsorbamide

| Property | Sorbamide nih.gov | N,N-Diphenylbenzamide nih.gov |

| Molecular Formula | C6H9NO | C19H15NO |

| Molar Mass | 111.14 g/mol | 273.3 g/mol |

| IUPAC Name | (2E,4E)-hexa-2,4-dienamide | N,N-diphenylbenzamide |

Research Findings on Sorbamide Derivatives

Research into sorbamide derivatives has revealed interesting aspects of their solid-state chemistry. Studies have shown that the crystal structure and photoreactivity of sorbamides are highly dependent on the nature of the N-substituents. acs.org For instance, the presence of a C=O and N-H group in the amide moiety leads to the formation of one-dimensional hydrogen bond chains in the crystal lattice. acs.org

In the 1980s, the solid-state polymerization of N-substituted sorbamides, such as N-octadecylsorbamide, was reported. acs.org More recent investigations have delved into the relationship between the crystal structure and the reactivity of various sorbamide derivatives. acs.org It has been noted that while molecules in the crystal may be stacked at a distance of 5 Å due to hydrogen bonding, the orientation of the diene planes is not always optimal for a reaction to occur. acs.org The study of these solid-state reactions is crucial for crystal engineering and the development of new organic solid materials with controlled structures. acs.org

Structure

3D Structure

Properties

CAS No. |

61859-44-7 |

|---|---|

Molecular Formula |

C18H17NO |

Molecular Weight |

263.3 g/mol |

IUPAC Name |

(2E,4E)-N,N-diphenylhexa-2,4-dienamide |

InChI |

InChI=1S/C18H17NO/c1-2-3-6-15-18(20)19(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h2-15H,1H3/b3-2+,15-6+ |

InChI Key |

FJSZBQUNJYVMQX-ZGQXEMDOSA-N |

Isomeric SMILES |

C/C=C/C=C/C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC=CC=CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Diphenylsorbamide and Its Analogues

Retrosynthetic Analysis of N,N-Diphenylsorbamide

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org For N,N-Diphenylsorbamide, the most logical disconnection is at the amide C-N bond. This bond is typically formed late in a synthesis. sinica.edu.tw This disconnection reveals two key synthons: a nucleophilic diphenylamine (B1679370) moiety and an electrophilic sorboyl group.

Classical and Modern Amidation Strategies for N,N-Diphenylsorbamide Synthesis

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for this purpose.

Condensation Reactions with Carbodiimides or Similar Coupling Reagents

Carbodiimides are highly effective reagents for promoting the condensation of carboxylic acids and amines to form amides. thermofisher.com The most common carbodiimides used in organic synthesis are N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which is water-soluble. thermofisher.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. google.comnih.gov This intermediate then reacts with the amine (diphenylamine) to form the desired amide, N,N-Diphenylsorbamide.

To improve reaction efficiency and prevent side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included. thermofisher.com These additives react with the O-acylisourea intermediate to form more stable active esters, which are less prone to side reactions and efficiently couple with amines. thermofisher.comgoogle.com The choice of solvent, temperature, and molar ratios of the reactants can be optimized to achieve high yields. analis.com.my

| Coupling Reagent | Additive | Typical Solvent | Key Feature |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Water-insoluble, forms dicyclohexylurea byproduct. thermofisher.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | N-Hydroxysuccinimide (NHS) | Water, Dimethylformamide (DMF) | Water-soluble, byproduct is also water-soluble, simplifying workup. thermofisher.comnih.gov |

| Diisopropylcarbodiimide (DIC) | OxymaPure | Dimethylformamide (DMF) | Can be used to avoid certain side reactions observed with other carbodiimides. luxembourg-bio.com |

Emerging Catalytic Approaches for Amide Bond Formation

While classical coupling reagents are effective, there is a growing interest in developing catalytic methods for amide bond formation to improve sustainability and atom economy. acs.org These emerging approaches often utilize transition metals or organocatalysts to facilitate the reaction, sometimes under milder conditions.

Catalytic methods can include the use of boronic acid derivatives or transition metal complexes that activate the carboxylic acid or the amine. analis.com.my For instance, iron-catalyzed reductive amination of aldehydes and ketones to form primary amines has been demonstrated, showcasing the potential of earth-abundant metals in C-N bond formation. d-nb.info Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for the synthesis of complex amides and atropisomeric anilides, representing a powerful tool for constructing challenging C-N bonds. snnu.edu.cn N-Heterocyclic carbenes (NHCs) have also emerged as versatile ligands in catalysis, capable of modifying the electronic properties of metal catalysts and enhancing their activity and selectivity in various transformations, including those that could be adapted for amide synthesis. nih.gov

Green Chemistry Approaches in N,N-Diphenylsorbamide Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. acs.org Key aspects include maximizing atom economy, using safer solvents, employing catalytic reagents, and designing for energy efficiency. nih.govmygreenlab.org

In the context of N,N-Diphenylsorbamide synthesis, several green approaches can be considered:

Catalysis: Using catalytic amounts of a reagent is superior to using stoichiometric amounts of coupling agents, as it reduces waste. acs.org

Solvent Choice: Replacing hazardous chlorinated solvents with greener alternatives like water, ethanol, or certain ionic liquids can significantly reduce the environmental impact. nih.gov Solvent-free or mechanochemical methods are also highly desirable. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. acs.org Direct catalytic amidation methods generally offer higher atom economy than classical methods that use coupling reagents.

Renewable Feedstocks: While not directly applicable to diphenylamine, exploring bio-based sources for the sorbic acid moiety could be a future green chemistry goal. mygreenlab.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org Microwave-assisted and ultrasound-assisted synthesis are techniques that can accelerate reactions, often with reduced energy input. researchgate.net

By integrating these principles, the synthesis of N,N-Diphenylsorbamide can be made more sustainable and economically viable.

Design and Synthesis of N,n Diphenylsorbamide Derivatives

Rational Design Principles for Structural Modification

The structural framework of N,N-diphenylsorbamide offers multiple avenues for chemical modification. Rational design principles focus on systematically altering specific components of the molecule to modulate its physicochemical properties, such as solubility, stability, and conformational flexibility. The primary areas for modification include the N,N-diphenylamino group and the sorbyl backbone.

The sorbyl moiety, a conjugated diene system, presents another key area for modification. Alterations to this part of the molecule can influence its reactivity and metabolic stability. For instance, selective saturation of one or both double bonds can change the planarity and conformational freedom of the acyl chain. Additionally, the introduction of substituents along the carbon backbone can create chiral centers and introduce new points of interaction.

Synthetic Routes to N-Substituted Sorbamide (B11925147) Analogues

The synthesis of N-substituted sorbamide analogues can be achieved through several versatile routes, primarily involving the formation of the amide bond. A common and direct method is the acylation of a corresponding primary or secondary amine with an activated sorbic acid derivative, such as sorboyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The synthesis of the parent compound, N,N-diphenylsorbamide, can be accomplished by the reaction of sorboyl chloride with diphenylamine (B1679370). While diphenylamine is a weaker nucleophile compared to primary amines, the reaction can be driven to completion, often with the use of a suitable base and solvent system.

A diverse library of N-substituted sorbamide analogues can be generated by employing a variety of primary and secondary amines in the acylation reaction. This approach allows for the introduction of a wide range of substituents on the nitrogen atom, including alkyl, aryl, and heterocyclic groups. The general scheme for this synthesis is depicted below:

Scheme 1: General Synthesis of N-Substituted Sorbamide Analogues

For the synthesis of N,N-diaryl sorbamides where the two aryl groups are different, a multi-step approach may be necessary. This could involve the initial synthesis of a primary sorbamide, followed by N-arylation reactions, which can be catalyzed by transition metals such as copper or palladium.

A selection of representative N-substituted sorbamide analogues that can be synthesized is presented in the following table:

| Compound ID | R1 | R2 | Amine Precursor |

| 1 | Phenyl | Phenyl | Diphenylamine |

| 2 | Methyl | Phenyl | N-Methylaniline |

| 3 | Benzyl | Benzyl | Dibenzylamine |

| 4 | Hydrogen | 4-Chlorophenyl | 4-Chloroaniline |

| 5 | Ethyl | Ethyl | Diethylamine |

Synthesis of Sorbyl Moiety Modified Derivatives

Modification of the sorbyl moiety offers another dimension for creating structural diversity in N,N-diphenylsorbamide derivatives. The conjugated diene system of the sorbyl backbone is amenable to a variety of chemical transformations.

Addition reactions across the double bonds are a primary method for modifying the sorbyl chain. For example, halogenation with chlorine or bromine can lead to the formation of di- or tetra-halogenated derivatives. The regioselectivity of these additions can be influenced by the reaction conditions. Nucleophilic addition is also a possibility, where nucleophiles can attack the conjugated system.

Partial or complete hydrogenation of the double bonds can produce derivatives with increased flexibility. Selective hydrogenation of one of the two double bonds can lead to different mono-unsaturated isomers, further expanding the chemical space of the derivatives.

The following table illustrates potential modifications to the sorbyl moiety:

| Modification Type | Reagents and Conditions | Resulting Moiety |

| Dichlorination | Cl2 | Dichloro-hexenoyl |

| Dibromination | Br2 | Dibromo-hexenoyl |

| Partial Hydrogenation | H2, Lindlar's Catalyst | Hexenoyl |

| Complete Hydrogenation | H2, Pd/C | Hexanoyl |

| Epoxidation | m-CPBA | Epoxy-hexenoyl |

These modified sorbyl moieties can then be converted to their corresponding acyl chlorides and reacted with diphenylamine or other amines to generate a new series of N,N-diphenylsorbamide derivatives with altered backbones.

Development of Chemical Libraries for High-Throughput Screening (HTS)

The development of chemical libraries of N,N-diphenylsorbamide derivatives is a crucial step for enabling high-throughput screening (HTS) to identify compounds with desired biological activities. The synthetic strategies outlined in the previous sections are well-suited for the parallel synthesis of a large number of compounds.

Combinatorial chemistry approaches can be employed to efficiently generate a diverse library. This involves systematically combining a set of sorbyl moiety precursors with a set of amine precursors. For instance, a matrix-based approach can be used where a number of modified sorboyl chlorides are reacted with an array of different amines in a multi-well plate format. This allows for the rapid production of hundreds or thousands of unique compounds.

The design of these libraries is guided by the principles of chemical diversity, aiming to cover a broad range of physicochemical properties. This includes varying parameters such as molecular weight, lipophilicity, hydrogen bond donors and acceptors, and steric bulk. Computational tools can be used to assess the diversity of the designed library and to ensure that it occupies a favorable region of chemical space for drug discovery.

The synthesized compounds are then typically purified and plated in a format suitable for automated HTS. Each compound is cataloged with its structural information in a database, which is essential for tracking screening results and for subsequent structure-activity relationship (SAR) analysis.

Structure Activity Relationship Sar Investigations of N,n Diphenylsorbamide Analogues

Methodologies for In Vitro SAR Profiling

The initial phase of understanding the SAR of N,N-Diphenylsorbamide analogues involves robust in vitro profiling. This is a time- and labor-intensive process that utilizes a variety of experimental techniques to measure the biological activity of each synthesized analogue. nih.gov The goal is to establish a quantitative link between a molecule's structure and its effect on a specific biological target. longdom.org

Common methodologies include:

Enzyme Inhibition Assays: If the target of N,N-Diphenylsorbamide analogues is a specific enzyme, such as xanthine (B1682287) oxidase or carbonic anhydrase, inhibition assays are paramount. nih.govnih.gov These experiments measure the concentration of the compound required to inhibit the enzyme's activity by 50% (IC₅₀). A lower IC₅₀ value indicates a more potent compound. For example, in studies of carbonic anhydrase inhibitors, researchers screen compounds against various isoforms (e.g., hCA I, II, IX, XII) to determine both potency and selectivity. nih.gov

Cell-Based Assays: To understand a compound's effect in a more complex biological environment, cell-based assays are employed. These can measure various endpoints, including cell proliferation, cytotoxicity, or the inhibition of viral replication. nih.govnih.gov For instance, antiproliferative activity is often assessed against a panel of cancer cell lines (like HCT116) to determine the IC₅₀ for cell growth inhibition. nih.gov

Receptor Binding Assays: If the molecular target is a receptor, binding assays are used to determine the affinity of the analogue for the receptor. These assays quantify the binding constant (Kᵢ), which reflects the concentration of the compound needed to occupy 50% of the receptors.

Spectrophotometric and Spectroscopic Techniques: Methods like spectrophotometry are used to measure the outcomes of biochemical reactions, such as the production of malondialdehyde in lipid peroxidation assays. nih.gov Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can be used to confirm the structure of analogues and study their interactions with target molecules. mdpi.com

The data generated from these in vitro assays form the foundation of the SAR study, providing the activity measurements that are correlated with structural modifications.

Identification of Key Pharmacophoric Elements through SAR Analysis

SAR analysis aims to distill the complex data from in vitro profiling into a clear understanding of the essential structural features required for biological activity. drugdesign.org This collection of crucial features, in its specific three-dimensional arrangement, is known as a pharmacophore. nih.gov The process is iterative, involving the synthesis and testing of analogues where specific parts of the parent molecule, N,N-Diphenylsorbamide, are modified. drugdesign.org

For a molecule like N,N-Diphenylsorbamide, SAR analysis would typically investigate:

The Diphenyl Groups: Modifications to the two phenyl rings are made to probe the importance of aromatic interactions. Substituents with different electronic (electron-donating or electron-withdrawing) and steric (bulky or small) properties are introduced at various positions (ortho, meta, para). The resulting changes in activity indicate whether these rings are involved in key interactions, such as π-π stacking with aromatic amino acid residues in a target's binding site. nih.gov

The Amide Linkages: The amide bonds are often critical for activity, participating in hydrogen bonding with the biological target. Replacing an N-H group with an N-CH₃ (N-methylation) can have significant consequences, as it removes a hydrogen bond donor and can alter the molecule's preferred conformation. mdpi.com The activity of such analogues helps determine if the hydrogen-bond-donating capability is essential.

The Sorbamide (B11925147) (Hexadienoyl) Chain: The length, rigidity, and saturation of the carbon chain connecting the amide groups are systematically altered. For example, analogues with shorter or longer chains, or with the double bonds removed, would be synthesized. This helps to define the optimal chain length and conformation for fitting into the target's binding pocket.

The results of such a hypothetical SAR study on N,N-Diphenylsorbamide analogues targeting an enzyme are illustrated in the table below.

| Analogue | Modification from Parent N,N-Diphenylsorbamide | Enzyme Inhibition (IC₅₀, µM) | Interpretation |

|---|---|---|---|

| 1 (Parent) | - | 10.5 | Baseline activity |

| 2 | Addition of 4-chloro group to one phenyl ring | 5.2 | Suggests a hydrophobic pocket that accommodates the chloro group. |

| 3 | Addition of 4-methoxy group to one phenyl ring | 25.8 | Decreased activity indicates steric hindrance or unfavorable electronic interaction. |

| 4 | N-methylation of one amide nitrogen | 50.1 | Loss of activity suggests the N-H group is a critical hydrogen bond donor. |

| 5 | Saturation of the sorbamide chain (Hexanamide) | >100 | The rigid, conjugated diene system is essential for activity. |

This systematic approach allows researchers to build a pharmacophore model, which serves as a 3D blueprint for designing new, potentially more potent compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that seeks to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org This approach moves beyond the qualitative interpretations of SAR by building statistical models that can predict the activity of novel, unsynthesized molecules. nih.govlongdom.org

The QSAR modeling process involves several key steps:

Data Set Preparation: A dataset of N,N-Diphenylsorbamide analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., atomic charges), and 3D properties (e.g., molecular shape). nih.gov

Model Building and Feature Selection: Statistical methods are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov Common techniques include:

Linear Methods: Multiple Linear Regression (MLR) is used to create a simple linear equation. nih.gov

Non-linear Methods: More complex relationships are modeled using machine learning algorithms like Support Vector Regression (SVR) and Random Forest (RF). nih.govfrontiersin.org These methods can often provide more robust and predictive models. frontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously tested. A common method is leave-one-out cross-validation (LOOCV), where the model is repeatedly built on a subset of the data and tested on the remaining compound. frontiersin.org The model's quality is assessed using statistical metrics like the coefficient of determination (R²) and the root mean square error (RMSE). frontiersin.org

For example, a 2D-QSAR study might reveal that higher thermal energy (TE) and lower entropy (S(θ)) increase the activity of arylpropenamide molecules. nih.gov A 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA), can provide contour maps that visualize regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity. mdpi.com These models are powerful tools for prioritizing which new analogues to synthesize, thereby accelerating the drug discovery process. oncodesign-services.com

| QSAR Model Type | Statistical Method | Key Descriptors for Amide Analogues | Typical Validation Metric (R²) |

|---|---|---|---|

| 2D-QSAR | Multiple Linear Regression (MLR) | Topological, Electronic (e.g., Entropy, Thermal Energy) | 0.75 - 0.85 |

| 3D-QSAR (CoMFA) | Partial Least Squares (PLS) | Steric and Electrostatic Fields | 0.80 - 0.95 |

| Machine Learning QSAR | Support Vector Regression (SVR) | Mixed Physicochemical and Structural Descriptors | > 0.90 |

Conformational Analysis and its Impact on Activity

The biological activity of a molecule is critically dependent on its three-dimensional shape, or conformation. nih.gov Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt due to the rotation around single bonds. For flexible molecules like N,N-Diphenylsorbamide analogues, understanding which conformation is the "bioactive conformation"—the shape the molecule adopts when it binds to its target—is crucial. nih.gov

Several techniques are used to study molecular conformation:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOESY), is a powerful tool for determining the conformation of molecules in solution. mdpi.comnih.gov It can measure distances between protons, providing insights into the molecule's folded state.

X-ray Crystallography: This technique provides a precise picture of the molecule's conformation in the solid state. nih.gov However, this conformation may differ from the one adopted in a biological system.

Molecular Modeling: Computational methods are used to explore the potential energy surface of a molecule and identify low-energy, stable conformations. nih.gov These studies can reveal key intramolecular interactions, such as hydrogen bonds or π-stacking, that stabilize certain shapes. nih.gov

For N,N-Diphenylsorbamide analogues, key conformational considerations include:

Amide Bond Isomerization: The amide bond can exist in cis and trans isomers. N-methylation can increase the energetic similarity of these isomers, leading to greater conformational flexibility, which can impact activity. mdpi.com

Intramolecular Interactions: The phenyl rings may engage in intramolecular π-stacking, forcing the molecule into a specific low-energy conformation that could be the bioactive one. nih.gov

Ultimately, a change in conformation can dramatically alter how a molecule fits into its target's binding site. A substituent that appears electronically favorable might lead to a loss of activity simply by forcing the molecule into a shape that can no longer bind effectively. Therefore, conformational analysis is an indispensable part of a comprehensive SAR investigation.

Molecular Interactions and Mechanistic Studies of N,n Diphenylsorbamide

Elucidation of Molecular Binding Modes

Specific studies elucidating the molecular binding modes of N,N-Diphenylsorbamide with any biological target or other molecule are not available in the reviewed scientific literature.

Analysis of Intermolecular Forces in Solution

Detailed experimental or computational analysis of the specific intermolecular forces involving N,N-Diphenylsorbamide in solution is not documented in available research.

Hydrogen Bonding Interactions

While the amide group in N,N-Diphenylsorbamide contains a carbonyl oxygen that can act as a hydrogen bond acceptor, specific studies detailing its hydrogen bonding interactions have not been published.

Dipole-Dipole and Charge-Transfer Interactions

There is no available research that analyzes the dipole moment or the potential for N,N-Diphenylsorbamide to participate in dipole-dipole or charge-transfer interactions.

Investigation of Biological Target Engagement

No studies identifying or investigating the engagement of N,N-Diphenylsorbamide with specific biological targets have been published.

Kinetic and Thermodynamic Aspects of Molecular Recognition

Kinetic and thermodynamic data, such as binding affinities (Kd), association/dissociation rate constants (kon/koff), or thermodynamic parameters (ΔG, ΔH, ΔS) for the molecular recognition events involving N,N-Diphenylsorbamide are not available in the scientific literature.

Lack of Specific Research Data for N,N-Diphenylsorbamide in Computational Chemistry Applications

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of specific published research focusing on the computational chemistry applications for the compound N,N-Diphenylsorbamide . Despite extensive queries targeting Density Functional Theory (DFT) calculations, molecular docking simulations, molecular dynamics (MD) simulations, and in silico predictions of its biological activity, no dedicated studies were identified for this particular molecule.

The initial research plan was to structure an article around the following outline:

Computational Chemistry Applications in N,n Diphenylsorbamide Research6.1. Density Functional Theory Dft Calculations for Electronic Structure and Reactivity6.2. Molecular Docking Simulations for Ligand Receptor Interactions6.3. Molecular Dynamics Md Simulations for Conformational Stability and Binding Dynamics6.4. in Silico Prediction of Biological Activity Profiles

However, the execution of this plan is not feasible due to the lack of available data and research findings specific to N,N-Diphenylsorbamide in these areas. While the computational techniques themselves are well-established and widely applied in chemical and pharmaceutical research, their specific application to N,N-Diphenylsorbamide has not been documented in the accessible scientific literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on N,N-Diphenylsorbamide, as no research findings, data tables, or detailed discussions on this specific compound exist in the public domain.

N,n Diphenylsorbamide As a Chemical Probe in Biological Systems

Design Principles for N,N-Diphenylsorbamide-Based Chemical Probes

No information is available on the design principles specifically for N,N-Diphenylsorbamide as a chemical probe.

Applications in Investigating Protein Function

There are no documented applications of N,N-Diphenylsorbamide in the investigation of protein function.

Strategies for Target Identification and Validation using N,N-Diphenylsorbamide Probes

No strategies for target identification or validation using N,N-Diphenylsorbamide probes have been described in the literature.

Future Perspectives and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in N,N-Diphenylsorbamide Research

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical research is set to revolutionize the study of compounds like N,N-Diphenylsorbamide. nih.gov These computational tools offer unprecedented opportunities to accelerate the discovery and development of novel derivatives with enhanced properties.

Predictive Modeling and Virtual Screening: AI-powered platforms can analyze vast datasets to identify novel therapeutic targets and predict the druggability of compounds. nih.gov For N,N-Diphenylsorbamide, ML algorithms can be trained on existing structure-activity relationship (SAR) data to build predictive models. These models can then be used for virtual screening of large compound libraries to identify new derivatives with potentially high activity and selectivity. Techniques like deep neural networks (DNNs) and recurrent neural networks (RNNs) are particularly adept at recognizing complex patterns in chemical data, enabling the generation of novel molecular structures with desired attributes. mdpi.com

De Novo Drug Design: Generative DNNs can design entirely new molecules based on a set of desired properties. mdpi.com By inputting specific parameters relevant to a biological target, these algorithms can propose novel N,N-Diphenylsorbamide analogues that have a high probability of being active. This approach significantly reduces the time and resources required for the initial stages of drug discovery. dig.watch

Synthesis Prediction: AI tools are also being developed to predict synthetic routes for novel compounds. mdpi.com Programs like Synthia can analyze the structure of a target molecule, such as a newly designed N,N-Diphenylsorbamide derivative, and propose viable synthetic pathways, potentially reducing costs and improving yield. nih.gov This is particularly valuable for complex molecules where traditional retrosynthetic analysis can be challenging.

Table 1: Potential Applications of AI/ML in N,N-Diphenylsorbamide Research

| Application Area | AI/ML Technique | Potential Impact on N,N-Diphenylsorbamide Research |

| Target Identification | Deep Learning, Neural Networks | Identification of novel biological targets for N,N-Diphenylsorbamide derivatives. nih.gov |

| Lead Optimization | Predictive DNNs | Prediction of chemical attributes and optimization of lead compounds. mdpi.com |

| Virtual Screening | Supervised Learning Algorithms | High-throughput screening of virtual libraries to identify promising candidates. worldbankgroup.org |

| Synthesis Planning | Retrosynthesis Algorithms | Generation of efficient and novel synthetic pathways. mdpi.com |

| Protein Structure Prediction | Deep Learning (e.g., AlphaFold) | Understanding the interaction between N,N-Diphenylsorbamide derivatives and their protein targets. nih.gov |

Novel Synthetic Methodologies for Enhanced Diversity

To fully explore the chemical space around the N,N-Diphenylsorbamide scaffold, the development of novel and efficient synthetic methodologies is crucial. Future efforts will likely focus on diversity-oriented synthesis (DOS) and the use of modern catalytic systems to generate a wide array of structurally diverse analogues.

Diversity-Oriented Synthesis (DOS): DOS is a synthetic strategy aimed at the efficient production of structurally diverse and complex small molecules. nih.gov This approach is well-suited for creating libraries of N,N-Diphenylsorbamide derivatives with significant variations in their core structure and substituent patterns. nih.gov By employing branching reaction pathways, a single starting material can be transformed into a multitude of distinct molecular scaffolds, which is essential for exploring a wide range of biological activities. nih.gov

Advanced Catalytic Systems: The use of transition metal catalysts can facilitate the construction of complex molecular architectures from simpler precursors. nih.gov For the synthesis of N,N-Diphenylsorbamide derivatives, novel catalytic systems could enable the introduction of new functional groups and the formation of challenging carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Photoredox Catalysis: Visible-light-mediated synthesis has emerged as a powerful tool in organic chemistry. mdpi.com Photoredox catalysis could offer new avenues for the synthesis and functionalization of the N,N-Diphenylsorbamide core under mild reaction conditions, allowing for the incorporation of a broader range of functional groups that may not be compatible with traditional thermal methods. mdpi.com

Table 2: Emerging Synthetic Strategies for N,N-Diphenylsorbamide Derivatives

| Synthetic Strategy | Key Features | Potential Advantages for N,N-Diphenylsorbamide |

| Diversity-Oriented Synthesis (DOS) | Deliberate synthesis of structurally diverse compound collections. cam.ac.uk | Rapid generation of large and diverse libraries for screening. |

| Transition Metal Catalysis | Use of metals to facilitate bond formation. nih.gov | Creation of complex and novel molecular architectures. |

| Photoredox Catalysis | Use of visible light to drive chemical reactions. mdpi.com | Mild reaction conditions, high functional group tolerance. |

| Flow Chemistry | Continuous reaction processes in microreactors. | Improved reaction control, scalability, and safety. |

Exploration of Unconventional Biological Activities (In Vitro)

While the primary biological activities of N,N-Diphenylsorbamide may be established, there is a vast, unexplored landscape of potential unconventional biological activities. Future in vitro studies will be crucial in uncovering these novel functions and expanding the therapeutic potential of this compound class.

Screening Against Novel Targets: High-throughput screening (HTS) of N,N-Diphenylsorbamide derivatives against a broader range of biological targets is a key avenue for future research. This could include screening against newly identified enzymes, receptors, and ion channels implicated in various diseases. The N-acyl sulfonamide group, present in related structures, is known to act as a bioisostere for carboxylic acids, suggesting that N,N-Diphenylsorbamide derivatives could interact with a wide range of biological targets. rsc.orgnih.gov

Phenotypic Screening: In addition to target-based screening, phenotypic screening in relevant cell-based models can identify compounds that induce a desired physiological effect without prior knowledge of the specific molecular target. This approach can uncover unexpected therapeutic applications for N,N-Diphenylsorbamide derivatives.

Exploration of New Therapeutic Areas: The structural motifs within N,N-Diphenylsorbamide are found in compounds with a wide array of biological activities, including antitumor, anti-inflammatory, antibacterial, and antiviral properties. explorationpub.commdpi.commdpi.com Systematic in vitro evaluation of N,N-Diphenylsorbamide derivatives in these and other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, could lead to the discovery of novel lead compounds.

Table 3: Potential Unconventional Biological Activities for In Vitro Exploration

| Therapeutic Area | Potential Molecular Targets or Pathways | Rationale |

| Oncology | Kinases, Apoptosis Pathways, Cell Cycle Regulators | Many diphenylamine (B1679370) and amide-containing compounds exhibit anticancer properties. explorationpub.com |

| Inflammatory Diseases | Cyclooxygenases, Cytokine Signaling Pathways | Structural similarities to known anti-inflammatory agents. |

| Infectious Diseases | Bacterial and Viral Enzymes, Host-Pathogen Interaction Proteins | The amide linkage is a common feature in many antimicrobial agents. nih.gov |

| Neurodegenerative Diseases | Aggregation of Misfolded Proteins, Neuroinflammatory Pathways | Potential for modulation of CNS targets due to the lipophilic nature of the diphenyl groups. |

| Metabolic Disorders | Dipeptidyl Peptidase-IV (DPP-IV), Peroxisome Proliferator-Activated Receptors (PPARs) | The aminobenzamide scaffold in related compounds has shown activity against metabolic targets. nih.gov |

Development of Advanced Analytical Techniques for Characterization

As the synthesis of more complex and diverse N,N-Diphenylsorbamide derivatives progresses, the need for advanced analytical techniques for their thorough characterization becomes paramount. Future developments in this area will focus on enhancing the sensitivity, resolution, and information content of analytical methods.

High-Resolution Mass Spectrometry (HRMS): Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable for the identification and quantification of N,N-Diphenylsorbamide and its derivatives. nih.gov Future advancements will likely involve the use of higher resolution mass analyzers for more accurate mass determination and the development of novel ionization techniques for the analysis of a wider range of compounds. researchgate.net Tandem mass spectrometry (MS/MS) will continue to be crucial for structural elucidation. nih.gov

Multidimensional NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. youtube.com While 1H and 13C NMR are standard techniques, the use of multidimensional NMR experiments, such as HSQC and HMBC, and the analysis of other nuclei like 15N, can provide more detailed structural information, which is crucial for understanding the conformation and dynamics of N,N-Diphenylsorbamide derivatives. japsonline.com

Advanced Chromatographic Methods: The development of novel stationary phases and the use of techniques like ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC) can provide improved separation efficiency and faster analysis times for complex mixtures of N,N-Diphenylsorbamide derivatives. nih.gov

Table 4: Advanced Analytical Techniques for N,N-Diphenylsorbamide Characterization

| Analytical Technique | Information Provided | Future Developments |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight, purity, and quantification. nih.gov | Higher resolution instruments, improved ionization sources. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives and impurities. nih.gov | Two-dimensional GC for enhanced separation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, conformational analysis. nih.gov | Higher field magnets, cryoprobes for increased sensitivity. |

| X-ray Crystallography | Definitive three-dimensional solid-state structure. | Microcrystal electron diffraction for small crystals. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Diphenylsorbamide, and how can reaction parameters be systematically optimized?

- Methodological Answer : Begin with a nucleophilic substitution or condensation reaction between sorbic acid derivatives and diphenylamine. Key parameters include solvent choice (e.g., dimethylacetamide for high polarity ), temperature (80–120°C), and catalysts (e.g., pyridine for acid scavenging). Monitor reaction progress via thin-layer chromatography (TLC) and optimize yield by adjusting stoichiometry (1:1.2 molar ratio of acid to amine). Purify via recrystallization using ethanol/water mixtures, and validate purity (>98%) using gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. How can researchers ensure the structural fidelity of N,N-Diphenylsorbamide during synthesis and characterization?

- Methodological Answer : Employ spectroscopic techniques:

- NMR : Confirm aromatic proton environments (δ 7.0–7.5 ppm for phenyl groups) and olefinic protons (δ 5.5–6.5 ppm for sorbamide backbone).

- FT-IR : Validate carbonyl stretches (~1650–1700 cm⁻¹) and N–H bends (~3300 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₈H₁₈N₂O₂). Cross-reference with PubChem or ChemIDplus databases for spectral libraries .

Q. What are the recommended storage conditions to maintain N,N-Diphenylsorbamide stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Use desiccants to prevent hydrolysis. Periodically reassay purity via GC/HPLC, especially after long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of N,N-Diphenylsorbamide in catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- HOMO-LUMO gaps (predict redox activity).

- Electrostatic potential maps (identify nucleophilic/electrophilic sites).

- Transition-state geometries for reaction mechanisms. Validate simulations with experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers address contradictory data in the thermal stability profiles of N,N-Diphenylsorbamide?

- Methodological Answer :

Replicate experiments : Ensure consistent heating rates (e.g., 10°C/min in TGA) and sample masses.

Control environmental variables : Humidity (<5% RH) and atmospheric composition (N₂ vs. O₂).

Cross-validate : Compare differential scanning calorimetry (DSC) with isothermal calorimetry.

Statistical analysis : Apply ANOVA to identify outliers or systematic errors .

Q. What strategies enhance the reproducibility of N,N-Diphenylsorbamide-based assays in biological studies?

- Methodological Answer :

- Standardize protocols : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity.

- Blind experiments : Use randomized sample labeling to reduce bias.

- Positive/Negative controls : Include known enzyme inhibitors or agonists.

- Data transparency : Share raw datasets via FAIR-compliant repositories (e.g., Chemotion ).

Q. How can researchers design a robust sampling plan for analyzing N,N-Diphenylsorbamide degradation products?

- Methodological Answer :

Define population : All potential degradation pathways (hydrolysis, oxidation, photolysis).

Stratified sampling : Collect data at multiple timepoints (0h, 24h, 72h) and conditions (pH 3–9).

Address non-responses : Use spiked recovery experiments to quantify undetected byproducts.

Leverage LC-MS/MS : For high-sensitivity identification of trace impurities .

Data Management and Ethical Considerations

Q. What frameworks ensure ethical and unbiased reporting of N,N-Diphenylsorbamide research outcomes?

- Methodological Answer :

- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework.

- Conflict disclosure : Acknowledge funding sources or institutional biases.

- Peer review : Engage domain experts to critique experimental design pre-publication .

Q. How can researchers integrate FAIR principles when publishing N,N-Diphenylsorbamide datasets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.